7-tert-butyl-2-(methylsulfanyl)-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-Allyl-7-(tert-butyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one: is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes an allyl group, a tert-butyl group, and a methylsulfanyl group attached to a tetrahydrobenzothienopyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-7-(tert-butyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothieno Core: The initial step involves the construction of the benzothieno core through cyclization reactions. This can be achieved by reacting a suitable thiophene derivative with a halogenated benzene compound under basic conditions.
Introduction of the Pyrimidine Ring: The next step involves the formation of the pyrimidine ring by reacting the benzothieno intermediate with a suitable amidine or guanidine derivative under acidic or basic conditions.
Functional Group Modifications: The final steps involve the introduction of the allyl, tert-butyl, and methylsulfanyl groups through various substitution reactions. These reactions typically require specific reagents and catalysts to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-7-(tert-butyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one: can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form a hydroxyl derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl and tert-butyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
3-Allyl-7-(tert-butyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one: has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Material Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-allyl-7-(tert-butyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the allyl, tert-butyl, and methylsulfanyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-7-(tert-butyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-Allyl-7-(tert-butyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Comparison
- Structural Uniqueness : The presence of the allyl, tert-butyl, and methylsulfanyl groups in 3-allyl-7-(tert-butyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one distinguishes it from other benzothienopyrimidines. These functional groups can significantly impact its chemical reactivity and biological activity.
- Chemical Properties : The specific arrangement of functional groups in this compound can lead to unique chemical properties, such as increased stability, solubility, and reactivity compared to similar compounds.
- Biological Activity : The unique structural features of this compound may result in distinct biological activities, making it a valuable candidate for drug development and other biomedical applications.
Properties
Molecular Formula |
C18H24N2OS2 |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
7-tert-butyl-2-methylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H24N2OS2/c1-6-9-20-16(21)14-12-8-7-11(18(2,3)4)10-13(12)23-15(14)19-17(20)22-5/h6,11H,1,7-10H2,2-5H3 |
InChI Key |
JKFQHTCXZACHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC)CC=C |
Origin of Product |
United States |
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